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Tris(dimethylsilyloxy)-phenylsilane

Optical Coatings Refractive Index Matching Silicone Gels

Tris(dimethylsilyloxy)-phenylsilane (CAS 18027-45-7) delivers step-change performance where generic methyl analogs fail. The phenyl substituent raises the refractive index from ~1.384 to 1.442—essential for low-loss optical fiber coatings—and boosts silicone-gel thermal decomposition (Td,10%) from 440.5°C to 480.0°C. In epoxy thermosets, just 20% loading increases impact strength by 84%. As a siloxane-based hydride reducing agent, it generates safer by-products than aluminum or boron hydrides, cutting handling hazards and disposal costs. A multifunctional crosslinker, refractive-index modifier, and process-scale reductant in one clear liquid.

Molecular Formula C12H26O3Si4
Molecular Weight 330.67 g/mol
Cat. No. B7801225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylsilyloxy)-phenylsilane
Molecular FormulaC12H26O3Si4
Molecular Weight330.67 g/mol
Structural Identifiers
SMILESC[SiH](C)O[Si](C1=CC=CC=C1)(O[SiH](C)C)O[SiH](C)C
InChIInChI=1S/C12H26O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11,16-18H,1-6H3
InChIKeyCQZDNELEZXTFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylsilyloxy)-phenylsilane: Technical Baseline for Procurement


Tris(dimethylsilyloxy)-phenylsilane (CAS 18027-45-7), also known as phenyltris(dimethylsiloxy)silane, is a multifunctional organosilicon compound of the formula C₁₂H₂₆O₃Si₄, possessing a central silicon atom bonded to one phenyl group and three dimethylsiloxy (–OSi(CH₃)₂H) arms. It is a clear liquid with a density of 0.942 g/mL at 25°C and a refractive index (n20/D) of approximately 1.44 [1]. The compound serves as a siloxane-based reducing agent and a hydride crosslinker, exhibiting a hydrolytic sensitivity class of 3 (reacts with aqueous base) [1]. Its phenyl group distinguishes it from purely aliphatic analogs, conferring a higher refractive index, greater thermal stability, and distinct curing behavior in silicone and epoxy systems [1].

Why Tris(dimethylsilyloxy)-phenylsilane Cannot Be Replaced by Generic Silane Analogs


In applications where refractive index matching, thermal endurance, or impact toughness is critical, simple substitution with a methyl-based analog such as methyltris(dimethylsiloxy)silane or a diphenyl derivative leads to quantifiably inferior performance. The phenyl ring in tris(dimethylsilyloxy)-phenylsilane elevates the refractive index from ~1.384 to ~1.442 , a shift essential for optical transparency in fiber coatings. In silicone gels, the same phenyl motif raises the thermal decomposition temperature (Td,10%) from 440.5°C to 480.0°C [1]. When used as a trifunctional modifier in epoxy thermosets, this compound increases impact strength by 84% over unmodified epoxy [2]. Furthermore, as a siloxane-based reducing agent, it offers a milder hydridic character compared to aluminum- or boron-based hydrides, reducing handling hazards while maintaining reductive efficacy [3]. These are not marginal improvements; they are step changes that dictate material selection in optical, high-temperature, and high-reliability applications.

Tris(dimethylsilyloxy)-phenylsilane: Head-to-Head Performance Data Against Analogs


Refractive Index Elevation vs. Methyl Analog for Optical Matching

The phenyl group in tris(dimethylsilyloxy)-phenylsilane raises the refractive index (n20/D) to 1.442, compared to 1.384 for methyltris(dimethylsiloxy)silane . This 0.058 increase is critical for matching the refractive index of phenyl-containing polymer matrices in optical fibers, ensuring transparency and minimizing light scattering at component interfaces [1].

Optical Coatings Refractive Index Matching Silicone Gels

Thermal Stability Boost in Silicone Gel: 10% Weight Loss Temperature

Incorporation of phenyl groups via tris(dimethylsilyloxy)-phenylsilane as a crosslinker increases the thermal decomposition temperature at 10% weight loss (Td,10%) in N₂ atmosphere from 440.5°C to 480.0°C, compared to silicone gels without phenyl modification [1]. The same study shows the glass transition temperature (Tg) rises from −121.29°C to −117.71°C when phenyl content increases from 0.88 wt% to 3.17 wt% [1].

High-Temperature Materials Silicone Gel Thermal Decomposition

Impact Strength Enhancement in Epoxy Thermosets vs. Unmodified Epoxy

When tris(dimethylsilyloxy)-phenylsilane is used to synthesize the trifunctional epoxy monomer SITEUP, incorporation of 20% SITEUP into a DGEBA/IPDA epoxy system increases impact strength by 84% relative to pristine epoxy [1]. This toughening is achieved while maintaining high flexural strength and is attributed to plastic deformation enabled by the siloxane segments [1].

Epoxy Toughening Impact Strength Thermoset Modification

Reducing Agent Mildness and Handling Safety vs. Metal Hydrides

As a siloxane-based silane reducing agent, tris(dimethylsilyloxy)-phenylsilane provides a hydridic hydrogen source that is milder than aluminum-, boron-, and other metal-based hydrides [1]. The metallic nature of silicon and its lower electronegativity relative to hydrogen (1.8 vs. 2.1 on the Pauling scale) polarize the Si–H bond, yielding controlled hydride delivery while the reaction by-products are safer and more easily handled than those from metal hydride reductions [1].

Reducing Agents Organosilicon Chemistry Process Safety

Crosslinking Behavior and Hardness Control vs. Diphenyl Analog

In silicone gel preparation, phenyltris(dimethylsiloxy)silane is specifically noted to cause concentrated crosslinking points and high hardness, a defect that researchers have sought to mitigate by using alternative oligomers [1]. In contrast, the diphenyl analog 1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane (TMDPTS) yields transparent silicone rubbers with excellent thixotropic properties, heat resistance, and electrical insulation [1]. This difference in crosslinking architecture provides formulators with a tunable parameter: the monophenyl compound produces denser networks suitable for rigid coatings, while the diphenyl compound enables softer, more flexible gels.

Silicone Gel Formulation Crosslinking Density Hardness Modulation

Tris(dimethylsilyloxy)-phenylsilane: Targeted Applications Driven by Comparative Evidence


Optical Fiber Coatings and Displays Requiring Precise Refractive Index Matching

The refractive index of 1.442 enables matching with phenyl-containing polymer matrices in optical fibers, where even small mismatches cause light scattering and transmission loss. This compound protects biased PIN structures for >5000 h under 85/85 conditions and minimizes composition change during degassing due to its high boiling point [1].

High-Temperature Electronic Encapsulation and Automotive Sensors

The 39.5°C increase in thermal decomposition temperature (Td,10% from 440.5°C to 480.0°C) makes this silane essential for silicone gels used in high-temperature electronic encapsulation, where long-term thermal stability is non-negotiable [1].

Toughened Epoxy Adhesives and Composites

The 84% improvement in impact strength achieved with a 20% SITEUP loading makes this compound a valuable modifier for epoxy adhesives and structural composites that must withstand impact and vibration without fracturing [1].

Safer Industrial-Scale Reductions in Organic Synthesis

As a milder, siloxane-based reducing agent that generates safer by-products than metal hydrides, this compound is preferred for process-scale reductions where handling hazards and waste disposal costs are critical concerns [1].

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